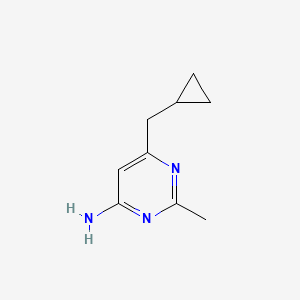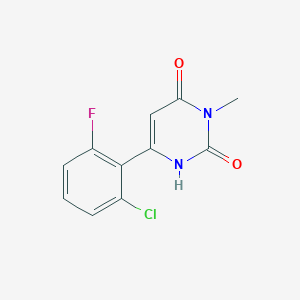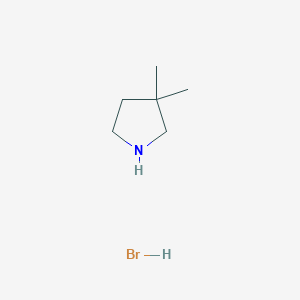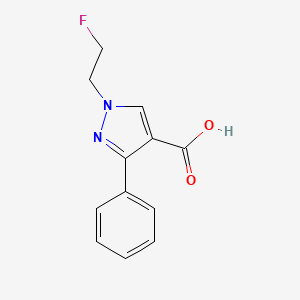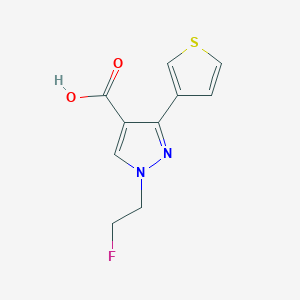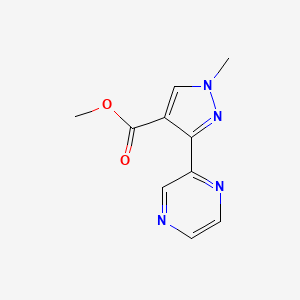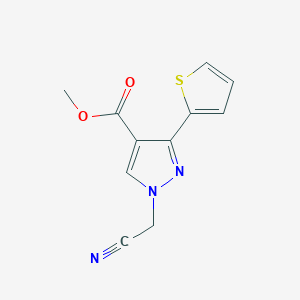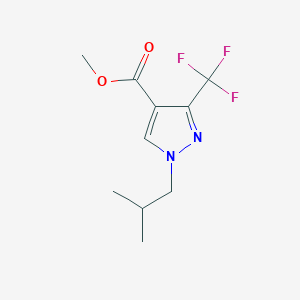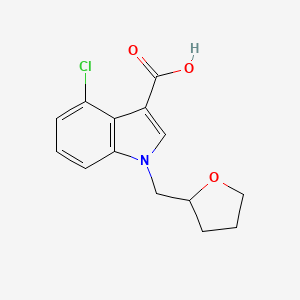
4-Chloro-1-((tetrahydrofuran-2-yl)methyl)-1H-indole-3-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The indole group is aromatic, meaning that it has a stable ring of delocalized electrons. The tetrahydrofuran group is a cyclic ether, and the oxygen atom in this ring would be capable of forming hydrogen bonds.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The carboxylic acid group could undergo reactions such as esterification or amide formation. The indole group, being aromatic, might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of a carboxylic acid group could make the compound acidic. The compound is likely to be solid at room temperature.Scientific Research Applications
Synthesis and Characterization
Recent studies have focused on the synthesis and characterization of various indole derivatives, highlighting their chemical properties and potential applications in medicinal chemistry. For instance, Ganga Reddy et al. (2022) synthesized a series of chloro-indole derivatives and characterized them through IR, 1H, and 13C NMR, showcasing their potential for further biological evaluation (G. Ganga Reddy et al., 2022). Similarly, Sharma et al. (2012) synthesized and evaluated the antimicrobial and anticancer potential of methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, demonstrating significant biological activity (Sandeep Sharma et al., 2012).
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. Ganga Reddy et al. (2022) conducted molecular docking studies to predict the binding interactions of their synthesized chloro-indole derivatives with target proteins, such as EGFR, providing insights into their potential therapeutic applications (G. Ganga Reddy et al., 2022).
Biological Evaluation
The evaluation of biological activities, such as antimicrobial and anticancer properties, is a significant aspect of research on indole derivatives. Sharma et al. (2012) found that their synthesized compounds showed potent antimicrobial and anticancer activities, suggesting their potential as therapeutic agents (Sandeep Sharma et al., 2012). Another study by Muralikrishna et al. (2014) focused on the synthesis, characterization, and biological evaluation of oxadiazole derivatives containing indole moiety, highlighting their antimicrobial activity (S. Muralikrishna et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-1-(oxolan-2-ylmethyl)indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c15-11-4-1-5-12-13(11)10(14(17)18)8-16(12)7-9-3-2-6-19-9/h1,4-5,8-9H,2-3,6-7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFJDDGTOPLEDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(C3=C2C=CC=C3Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine](/img/structure/B1482603.png)
